molecular formula C12H12F3NO6 B8341152 Ethyl 3-methoxy-4-(2,2,2-trifluoroethoxy)-6-nitrobenzoate

Ethyl 3-methoxy-4-(2,2,2-trifluoroethoxy)-6-nitrobenzoate

Cat. No. B8341152
M. Wt: 323.22 g/mol
InChI Key: HFOISYIRCJEOLL-UHFFFAOYSA-N
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Patent
US07235559B1

Procedure details

A suspension of ethyl 3-methoxy-4-(2,2,2-trifluoroethoxy)-6-nitrobenzoate (24.0 g, 74.3 mmol) and 10% palladium on carbon (3.0 g) in a mixture of ethanol (100 ml) and ethyl acetate (750 ml) was stirred under an atmosphere of hydrogen for 18 hours. Removal of the catalyst by filtration, followed by solvent evaporation in vacuo yielded ethyl 3-methoxy-4-(2,2,2-trifluoroethoxy)-6-aminobenzoate (20.2 g, 93% yield) as a pale brown solid:
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([N+:20]([O-])=O)=[CH:12][C:13]=1[O:14][CH2:15][C:16]([F:19])([F:18])[F:17])[C:6]([O:8][CH2:9][CH3:10])=[O:7]>[Pd].C(O)C.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([NH2:20])=[CH:12][C:13]=1[O:14][CH2:15][C:16]([F:18])([F:17])[F:19])[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COC=1C=C(C(=O)OCC)C(=CC1OCC(F)(F)F)[N+](=O)[O-]
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
followed by solvent evaporation in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(C(=O)OCC)C(=CC1OCC(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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